Methyl 4-hydrazinyl-3-methylbenzoate
Description
Methyl 4-hydrazinyl-3-methylbenzoate is a benzoate ester derivative featuring a hydrazinyl group at the para position and a methyl substituent at the meta position of the aromatic ring.
The synthesis of this compound typically involves multi-step reactions. For instance, a three-step synthesis route begins with the condensation of 5-methyl-1,2-phenylenediamine and methyl-4-formyl benzoate in the presence of Na₂S₂O₅ in dimethylformamide (DMF), followed by hydrazine hydrate treatment and subsequent condensation with substituted benzaldehydes to yield hydrazide derivatives . This method highlights the compound’s versatility in generating structurally diverse analogs.
Properties
CAS No. |
883864-62-8 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 4-hydrazinyl-3-methylbenzoate |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-7(9(12)13-2)3-4-8(6)11-10/h3-5,11H,10H2,1-2H3 |
InChI Key |
QJFQDHPAWLAKDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Methyl 4-hydrazinyl-3-methylbenzoate’s properties and applications, it is compared to structurally related compounds, including substituted benzoates, hydrazides, and triazole derivatives. Key comparisons are summarized in Table 1 and discussed in detail below.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Functional Group Comparisons
- Hydrazinyl vs. Hydrazide Groups : this compound contains a free hydrazinyl (-NH-NH₂) group, whereas 4-iodobenzohydrazide (C₇H₇IN₂O) features a hydrazide (-CONH-NH₂) group. The hydrazinyl group enhances nucleophilicity, enabling direct condensation with carbonyl compounds, while hydrazides require additional activation for similar reactions .
- Conversely, the iodo substituent in 4-iodobenzohydrazide increases molecular weight (262.05 g/mol) and polarizability, influencing solubility and reactivity in cross-coupling reactions .
Physicochemical Properties
- Solubility and Stability : this compound’s hydrazinyl group may reduce ester stability under acidic conditions due to protonation, whereas Methyl 3-allyl-4-hydroxybenzoate (C₁₁H₁₂O₃) exhibits higher stability owing to its electron-donating hydroxy and allyl groups .
- Hydrogen Bonding: Methyl 4-[[ethyl(hydroxymethyl)amino]diazenyl]benzoate (C₁₁H₁₅N₃O₃) has one hydrogen bond donor and six acceptors, enhancing its solubility in polar solvents compared to this compound, which has fewer acceptors .
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